molecular formula C26H35F3O6 B125177 Travoprost 5,6-trans isomer CAS No. 1563176-59-9

Travoprost 5,6-trans isomer

Numéro de catalogue B125177
Numéro CAS: 1563176-59-9
Poids moléculaire: 500.5 g/mol
Clé InChI: MKPLKVHSHYCHOC-JPVYXPJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Travoprost 5,6-trans isomer is the inactive isomer of Travoprost . It is an isopropyl ester proagent and a high affinity, selective FP prostaglandin full receptor agonist .


Synthesis Analysis

The synthesis of Travoprost involves a total of 22 synthetic steps, with the longest linear sequence being 16 steps from 3-hydroxybenzotrifluoride . A study has shown that the stability of Travoprost in eye drops was assessed using Travoprost content, 5,6-trans isomer, 15-keto derivative, and total impurities .


Chemical Reactions Analysis

The chemical reactions of Travoprost 5,6-trans isomer involve the use of FC (F) (F)C1=CC=CC (OC [C@H] (O)/C=C/ [C@H]2 [C@H] (O)C [C@H] (O) [C@@H]2C/C=C/CCCC (OC ©C)=O)=C1 . The stability of the eye drops was assessed using Travoprost content, 5,6-trans isomer, 15-keto derivative, and total impurities .

Applications De Recherche Scientifique

Prostaglandin Analogue and Ocular Hypotensive Agent

Travoprost is recognized as a potent ocular hypotensive agent. It is a prostaglandin analogue used primarily for reducing intraocular pressure in patients with glaucoma and ocular hypertension. Travoprost's efficacy stems from its ability to increase uveoscleral outflow, an essential factor in controlling intraocular pressure (Al-Jazzaf, Desantis, & Netland, 2003).

Prodrug and Receptor Agonist

As a prodrug, travoprost is rapidly hydrolyzed in the cornea to its biologically active acid form. It demonstrates high affinity and selectivity as a full agonist for the FP prostaglandin receptor, which is pivotal for its ocular hypotensive properties (Hellberg et al., 2002).

Preclinical Efficacy

In preclinical studies, travoprost showed promising ocular hypotensive efficacy with a lower incidence of ocular irritation compared to other compounds in its class. This makes it a valuable candidate for treating glaucoma with fewer side effects (Hellberg et al., 2001).

Novel Synthesis Approaches

Research has also focused on novel synthesis methods for travoprost, enhancing its production efficiency and purity. This development is crucial for making the drug more accessible and cost-effective (Dams et al., 2013).

Nanotechnology in Delivery Systems

Advancements in nanotechnology have explored the use of nanoemulsions as carriers for travoprost. These novel delivery systems aim to improve the drug's bioavailability and pharmacokinetic properties, making it more effective in treating glaucoma (Ismail, Nasr, & Sammour, 2020).

Mucoadhesive In Situ Liposomal Gels

Further innovation in drug delivery includes the development of mucoadhesive in situ liposomal gels. These gels are designed to prolong and enhance the therapeutic efficacy of travoprost, offering sustained drug release and improved treatment outcomes (Shukr, Ismail, El-Hossary, & Elshazly, 2021).

Safety And Hazards

Travoprost is known to be toxic and can cause local inflammation when used chronically . It is also known to cause moderate to severe irritation to the skin and eyes . The safety of Travoprost was assessed using Travoprost content, 5,6-trans isomer, 15-keto derivative, and total impurities .

Orientations Futures

A new preservative-free formulation for the enhanced ocular bioavailability of prostaglandin analogues in glaucoma has been developed . This new formulation uses polysorbate 80 (PS80) as a solubilizing agent simultaneously with sodium hyaluronate (NaHA) as a thickener and cytoprotective agent for the corneal surface . The results showed that this new formula enhanced the ocular bioavailability of the drug, making it a promising product to control intraocular pressure with a potential reduced dosage of Travoprost, therefore minimizing its related side effects .

Propriétés

IUPAC Name

propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3+,13-12+/t19-,21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPLKVHSHYCHOC-JPVYXPJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Travoprost 5,6-trans isomer

CAS RN

1563176-59-9
Record name (5E,13E)-(9S,11R,15R)-9,11,15-Trihydroxy-(+)-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Travoprost 5,6-trans isomer
Reactant of Route 2
Travoprost 5,6-trans isomer
Reactant of Route 3
Travoprost 5,6-trans isomer
Reactant of Route 4
Travoprost 5,6-trans isomer
Reactant of Route 5
Travoprost 5,6-trans isomer
Reactant of Route 6
Travoprost 5,6-trans isomer

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.